Grahamimycin A(1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

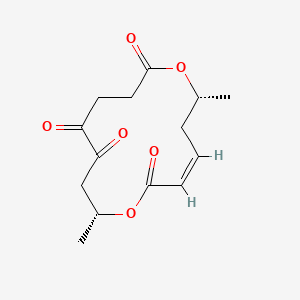

Grahamimycin A(1), also known as Grahamimycin A(1), is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Grahamimycin A(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Grahamimycin A(1) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Grahamimycin A(1)

Grahamimycin A(1) is a novel antibiotic compound derived from the fermentation of the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A. This compound belongs to a class of dilactone, macrocyclic antibiotics known as grahamimycins. Its unique structure and broad-spectrum activity against various microorganisms make it a significant subject of research in medicinal chemistry and microbiology.

Structural Characteristics

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 286.29 g/mol

- Functional Groups : Contains hydroxyl, carboxyl, and ether functionalities which are critical for its antibiotic activity.

Antimicrobial Activity

Grahamimycin A(1) has demonstrated significant antimicrobial properties against a wide range of pathogens:

- Bacterial Activity : Effective against 36 species of bacteria, including both Gram-positive and Gram-negative strains .

- Cyanobacterial Activity : Exhibits activity against 8 species of cyanobacteria.

- Fungal Activity : Shows antifungal effects against 5 different fungal species .

Cytotoxicity Studies

Research has indicated that grahamimycin A(1) possesses cytotoxic properties, making it a candidate for cancer treatment:

- Cell Lines Tested : Murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines have shown susceptibility to grahamimycin A(1) at varying concentrations .

- Mechanism of Action : The compound's action appears to involve disruption of cellular processes in cancer cells, although detailed mechanisms remain under investigation.

Potential in Drug Development

Given its broad-spectrum antimicrobial and cytotoxic properties, grahamimycin A(1) is being explored for potential applications in drug development:

- Antibiotic Development : As antibiotic resistance grows globally, compounds like grahamimycin A(1) may provide new avenues for effective treatments.

- Combination Therapies : Investigating the efficacy of grahamimycin A(1) in combination with existing antibiotics could enhance treatment outcomes against resistant strains.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of grahamimycin A(1) involved testing against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than those of many standard antibiotics, suggesting that grahamimycin A(1) could be a potent alternative in treating bacterial infections .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of grahamimycin A(1) on leukemia cell lines revealed that it inhibited cell growth effectively at concentrations comparable to established chemotherapeutic agents like 5-fluorouracil. These findings underscore its potential role in cancer therapy .

Propiedades

Número CAS |

74838-13-4 |

|---|---|

Fórmula molecular |

C14H18O6 |

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

(3Z,6R,14R)-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11,12-tetrone |

InChI |

InChI=1S/C14H18O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5,9-10H,4,6-8H2,1-2H3/b5-3-/t9-,10-/m1/s1 |

Clave InChI |

KXRSFWZMXFAPOS-QBNQYXCASA-N |

SMILES |

CC1CC=CC(=O)OC(CC(=O)C(=O)CCC(=O)O1)C |

SMILES isomérico |

C[C@@H]1C/C=C\C(=O)O[C@@H](CC(=O)C(=O)CCC(=O)O1)C |

SMILES canónico |

CC1CC=CC(=O)OC(CC(=O)C(=O)CCC(=O)O1)C |

Sinónimos |

grahamimycin A(1) grahamimycin A1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.